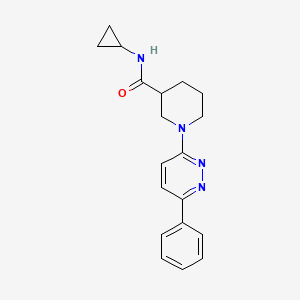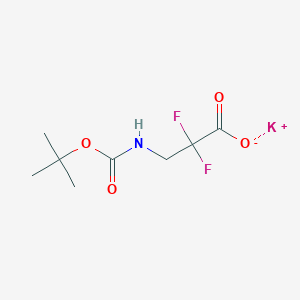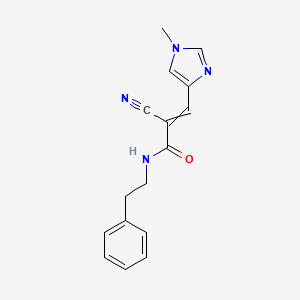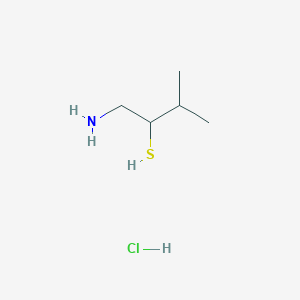
N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C19H22N4O and a molecular weight of 322.412. It contains a total of 52 bonds, including 28 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), 1 tertiary amine (aromatic), and 1 Pyridazine .
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide” includes a three-membered cyclopropyl ring, a six-membered piperidine ring, and a six-membered pyridazine ring . It also contains a secondary amide and a tertiary amine .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Compound Development
The research on related compounds, such as CGRP receptor inhibitors and various carboxamide derivatives, highlights the importance of chemical synthesis in developing pharmaceuticals. For instance, a study on the selection of an enantioselective process for the preparation of a CGRP receptor inhibitor emphasizes the role of chemical synthesis in pharmaceutical development. This process involved a convergent, stereoselective, and economical synthesis demonstrating the synthesis on a multikilogram scale, which is crucial for drug development and production (Cann et al., 2012).
Exploration of New Drug Candidates
Research on various carboxamide derivatives, including those with antimicrobial properties and potential as antipsychotic agents, indicates a broad interest in this class of compounds for therapeutic purposes. For example, the synthesis and biological screening of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide revealed good biological and therapeutic activities, suggesting wide-ranging applications in pharmaceuticals and agriculture (Akbari, 2018).
Understanding Molecular Interactions
The study of heterocyclic carboxamides as potential antipsychotic agents, where the binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors was evaluated, illustrates the importance of understanding molecular interactions in drug discovery. This research provides insights into the structural requirements for the appearance of potent positive inotropic activity in certain compounds (Norman et al., 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-19(20-16-8-9-16)15-7-4-12-23(13-15)18-11-10-17(21-22-18)14-5-2-1-3-6-14/h1-3,5-6,10-11,15-16H,4,7-9,12-13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSYSALQFVCCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid](/img/structure/B2918510.png)
![2-Azabicyclo[3.1.0]hexan-3-one](/img/structure/B2918511.png)
![3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2918512.png)



![4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2918519.png)
![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2918521.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2918527.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2918529.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide](/img/structure/B2918532.png)